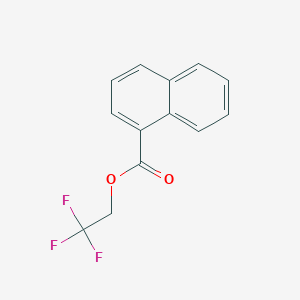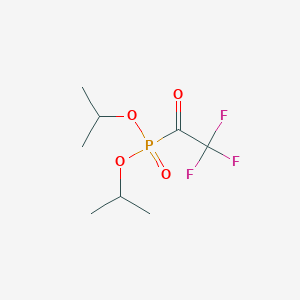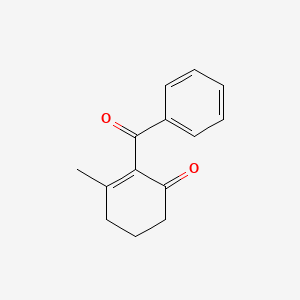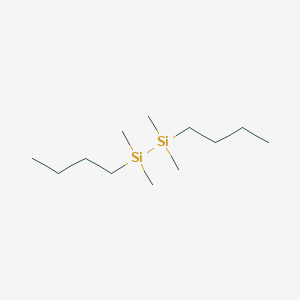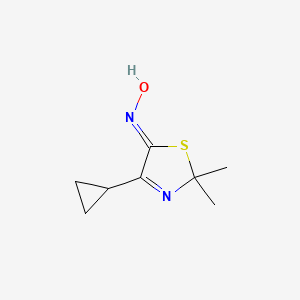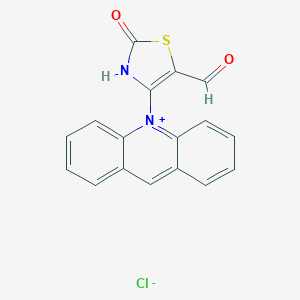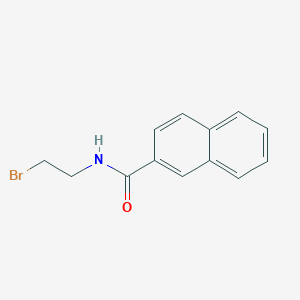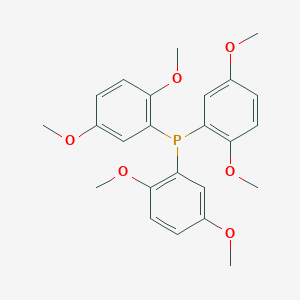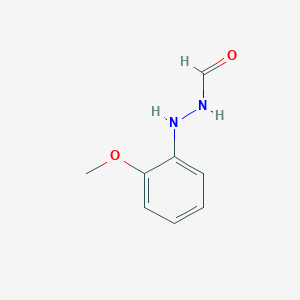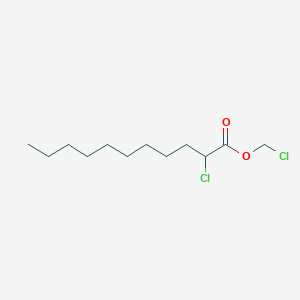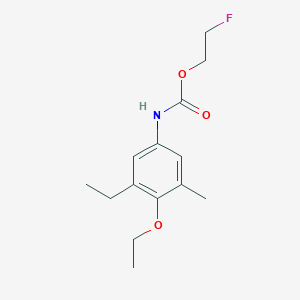![molecular formula C17H15N3O B14425758 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile CAS No. 83611-45-4](/img/structure/B14425758.png)
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenoxy-substituted but-2-enenitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile
- This compound derivatives
- Phenoxy-substituted hydrazones
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
83611-45-4 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-[2-[(phenylhydrazinylidene)methyl]phenoxy]but-2-enenitrile |
InChI |
InChI=1S/C17H15N3O/c18-12-6-7-13-21-17-11-5-4-8-15(17)14-19-20-16-9-2-1-3-10-16/h1-11,14,20H,13H2 |
Clave InChI |
QNNZGEARVHBBBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2OCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
